

Titanomagnetite as an Indicator of Magmatic Oxygen Fugacity: A Technical Guide

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Compound of Interest

Compound Name: *titanomagnetite*

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Executive Summary

Oxygen fugacity ($f\text{O}_2$) is a critical intensive parameter that governs the chemical evolution of magmatic systems. It influences the crystallization sequence of minerals, the partitioning of multivalent elements, and the stability of volatile species. **Titanomagnetite** ($\text{Fe}_{3-x}\text{Ti}_x\text{O}_4$), a common accessory mineral in a wide range of igneous rocks, is a powerful tool for quantifying magmatic $f\text{O}_2$. Its composition, particularly when in equilibrium with ilmenite (FeTiO_3), is highly sensitive to both temperature and oxygen fugacity. This technical guide provides an in-depth overview of the principles, experimental methodologies, and data interpretation associated with using **titanomagnetite** as a geo-oxybarometer.

Principles of Titanomagnetite Oxybarometry

The foundation of **titanomagnetite** oxybarometry lies in the temperature and $f\text{O}_2$ -dependent equilibrium between **titanomagnetite** and ilmenite. **Titanomagnetite** is a solid solution between magnetite (Fe_3O_4) and ulvöspinel (Fe_2TiO_4), while ilmenite forms a solid solution with hematite (Fe_2O_3). The compositions of coexisting pairs of these minerals are determined by two key types of reactions:

- Fe-Ti Exchange Reaction: This temperature-sensitive reaction involves the exchange of Fe^{2+} + Ti^{4+} for 2Fe^{3+} between the two oxide phases.

- Redox Reaction: This $f\text{O}_2$ -sensitive reaction involves the oxidation of the ulvöspinel component in **titanomagnetite** to form ilmenite and magnetite.

By precisely measuring the composition of a coexisting **titanomagnetite**-ilmenite pair that equilibrated under magmatic conditions, it is possible to solve for the two unknowns—temperature and oxygen fugacity—simultaneously.^[1] The results are often expressed in log units relative to standard solid oxygen buffers like the Quartz-Fayalite-Magnetite (QFM) or Nickel-Nickel Oxide (NNO) buffers.^[1]

Data Presentation: Composition, Temperature, and Oxygen Fugacity

The following tables summarize quantitative data from experimental studies, illustrating the relationship between the composition of coexisting **titanomagnetite** (Tmt) and ilmenite (Ilm), temperature (T), and oxygen fugacity ($f\text{O}_2$). The compositions are often expressed in terms of mole fractions of ulvöspinel (Xusp) in **titanomagnetite** and ilmenite (Xilm) in the ilmenite-hematite solid solution.

Table 1: Experimental Data from Sub-solidus Synthesis in the Fe-Ti-Al-Mg-O System

Run ID	T (°C)	$f\text{O}_2$ (log ₁₀ units)	ΔNNO^1	Titanomagnetite (Xusp)	Ilmenite (Xilm)	Minor Components (wt%)
Exp-A1	1100	-9.5	-0.9	0.55	0.92	~2% Al_2O_3
Exp-A2	1100	-11.0	-2.4	0.68	0.95	~2% Al_2O_3
Exp-M1	1200	-8.0	-0.1	0.48	0.88	~3% MgO
Exp-M2	1200	-10.5	-2.6	0.72	0.94	~3% MgO
Exp-C1	1300	-6.5	+0.5	0.41	0.85	~1% Al_2O_3 , ~1% MgO
Exp-C2	1300	-9.0	-2.0	0.65	0.92	~1% Al_2O_3 , ~1% MgO

¹ΔNNO refers to the log unit deviation from the Nickel-Nickel Oxide buffer. Data synthesized from experimental results presented in various petrological studies.[1][2]

Table 2: Representative Compositions from Natural Volcanic Rocks

Sample Location	Rock Type	T (°C, calculate d)	fO ₂ (log ₁₀ units, calc.)	ΔQFM ²	Titanomagnetite (Xusp)	Ilmenite (Xilm)
San Juan Mts.	Trachyandesite	950	-11.5	+0.5	0.45	0.88
Nemrut Volcano	Comendite	880	-13.8	+0.2	0.32	0.91
Bishop Tuff	Rhyolite	780	-15.5	+0.8	0.20	0.94
Khibina Complex	Alkaline Igneous	700	-18.0	-1.0	0.55	N/A

²ΔQFM refers to the log unit deviation from the Quartz-Fayalite-Magnetite buffer. Data compiled from multiple sources illustrating typical compositions.[3][4][5]

Experimental Protocols

Determining temperature and oxygen fugacity from **titanomagnetite** requires meticulous sample preparation and precise analytical techniques. The following protocols outline the key methodologies.

Sample Preparation for Microanalysis

- Sample Selection: Choose fresh, unaltered rock samples where primary magmatic textures are preserved. Avoid samples showing significant weathering or hydrothermal alteration, as these processes can reset oxide compositions.
- Sectioning and Mounting: Prepare standard petrographic thin sections (30-micron thickness) or grain mounts. For grain mounts, crush the rock and separate the mineral phases. Mount the target **titanomagnetite** and ilmenite grains in an epoxy resin disk.[6]

- Grinding and Polishing: The surface of the thin section or epoxy mount must be meticulously polished to a mirror finish, typically down to a 0.25-micron diamond paste.[7] A perfectly flat and scratch-free surface is essential for accurate quantitative analysis.
- Carbon Coating: Apply a thin, uniform layer of carbon to the polished surface in a high-vacuum evaporator. This conductive coating prevents charge buildup from the electron beam during analysis.[8]

Electron Probe Microanalysis (EPMA)

EPMA is the primary technique for obtaining precise compositional data of **titanomagnetite** and ilmenite grains.

- Instrumentation: Utilize a wavelength-dispersive X-ray spectrometer (WDS) equipped electron probe microanalyzer. WDS offers higher spectral resolution and better peak-to-background ratios than energy-dispersive systems (EDS), which is critical for accurate analysis of minor and trace elements.[8]
- Analytical Conditions:
 - Accelerating Voltage: Typically 15-20 kV.
 - Beam Current: 10-20 nA.
 - Beam Diameter: A focused beam of 1-5 microns is used to analyze individual points within the mineral grains.
- Element Analysis: Analyze for major elements (Fe, Ti) and minor elements (e.g., Al, Mg, Mn, Cr, V) that can substitute into the crystal lattice.[9]
- Standardization: Calibrate the instrument using well-characterized natural and synthetic mineral standards before and during the analytical session.
- Data Acquisition:
 - Identify coexisting **titanomagnetite** and ilmenite grains that are in physical contact, suggesting they reached equilibrium together.

- Perform multiple point analyses on several pairs of grains to ensure homogeneity and obtain representative average compositions. Back-scattered electron (BSE) imaging is crucial for identifying compositional zoning or fine exsolution lamellae.[10]

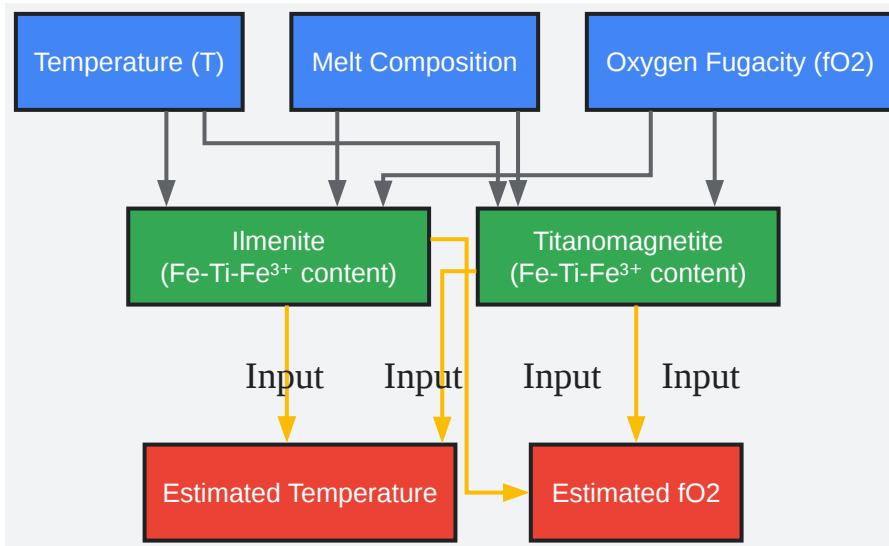
Data Processing and Calculation

- Formula Calculation: Recalculate the oxide weight percentages obtained from EPMA into mineral formulae. This step requires assigning Fe to both ferrous (Fe^{2+}) and ferric (Fe^{3+}) states based on stoichiometry, a critical step for oxybarometry.[4]
- Component Calculation: Convert the mineral formulae into mole fractions of the end-members (e.g., ulvöspinel and magnetite for **titanomagnetite**; ilmenite and hematite for ilmenite).
- Thermo-oxybarometry Models: Input the calculated mole fractions into a suitable thermo-oxybarometer model (e.g., the models of Andersen et al., 1993, or Ghiorso and Evans, 2008).[11] These models are often available as software packages or spreadsheets that solve the simultaneous equations for temperature and fO_2 .[2]

Visualizations

Conceptual Framework

The following diagram illustrates the logical relationship between magmatic conditions and the resulting oxide mineral compositions, which form the basis of **titanomagnetite** oxybarometry.

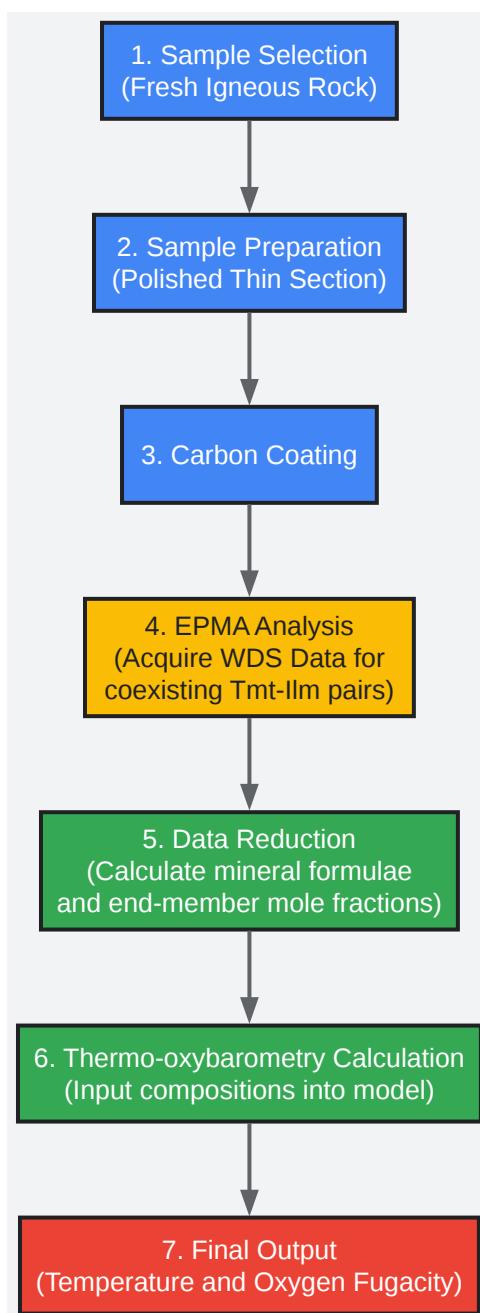


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Caption: Relationship between magmatic conditions and Fe-Ti oxide compositions.

Experimental Workflow

The diagram below outlines the step-by-step workflow for determining magmatic oxygen fugacity using the **titanomagnetite**-ilmenite oxybarometer.



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Caption: Experimental workflow for **titanomagnetite**-ilmenite thermo-oxybarometry.

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